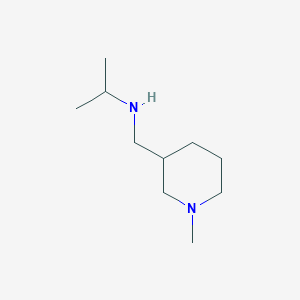
Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine
説明
Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is a chemical compound with the molecular formula C12H24N2O2 . It is also known by other names such as N-isopropyl-N-((1-methylpiperidin-3-yl)methyl)glycine and Glycine, N-(1-methylethyl)-N-[(1-methyl-3-piperidinyl)methyl]- .
Molecular Structure Analysis
The molecular structure of Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 228.33 .科学的研究の応用
Chemical Inhibition and Biological Interactions
Chemical inhibitors, particularly those affecting cytochrome P450 (CYP) enzymes in human liver microsomes, are essential for understanding drug metabolism and potential drug-drug interactions. Selective inhibitors help decipher the specific involvement of CYP isoforms in metabolizing diverse drugs. Research findings emphasize the importance of potent and selective chemical inhibitors in identifying the contributions of various CYP isoforms to drug metabolism, which could have implications for compounds structurally related to Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine (Khojasteh et al., 2011).
Environmental and Health Impact of Chemical Compounds
Research on the degradation products of chemical warfare agents, including nitrogen mustards and Lewisite, sheds light on the environmental fate and toxicity of these compounds. This knowledge is critical for assessing the health risks associated with exposure to degradation products of such hazardous substances, which can offer insights into the environmental behavior of similar nitrogen-containing compounds (Munro et al., 1999).
Food Safety and Carcinogenic Compounds
The occurrence and biotransformation of carcinogenic N-nitroso compounds, derived from amines and amides in foods, highlight the significance of naturally occurring amines as precursors of carcinogens. Research in this area is directed toward understanding the role of dietary components in the formation of endogenous carcinogens, with implications for compounds that may undergo similar transformations (Lin, 1986).
Catalysis and Chemical Synthesis
Advancements in recyclable copper catalyst systems for C-N bond-forming reactions have significant implications for the synthesis of complex molecules, including pharmaceuticals and polymers. These studies provide insights into the efficient and sustainable synthesis of nitrogen-containing compounds, which may include or relate to the synthesis pathways of Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine (Kantam et al., 2013).
Bioactive Compound Applications
The exploration of bioactive compounds, such as imiquimod and its analogues, demonstrates the potential of certain amine-containing compounds to modulate the immune system. These findings contribute to the development of topical agents for treating various skin disorders and may offer a framework for investigating the biological activities of structurally similar compounds (Syed, 2001).
Safety And Hazards
特性
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)11-7-10-5-4-6-12(3)8-10/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSGTTVSNUDRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



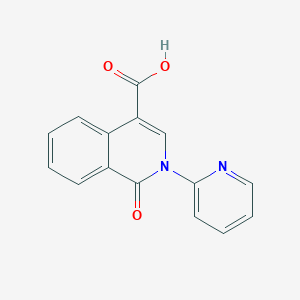
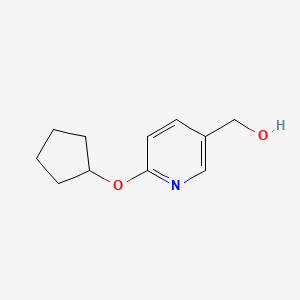
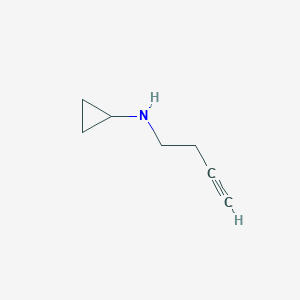
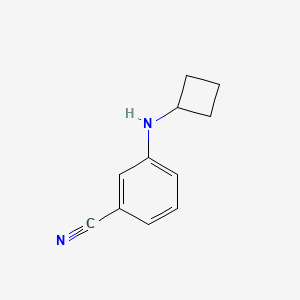
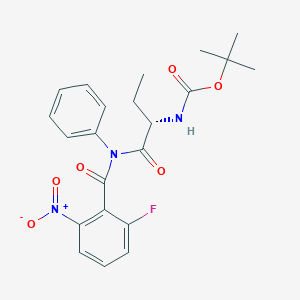
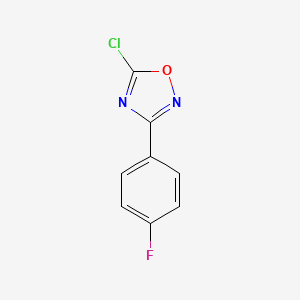
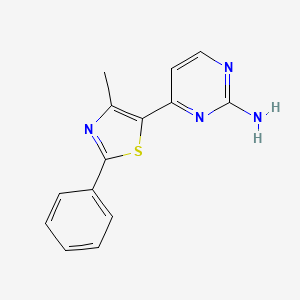
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
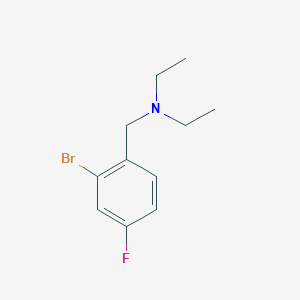

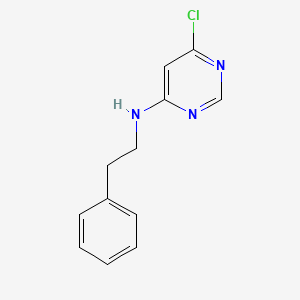
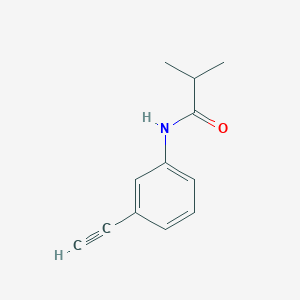
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)